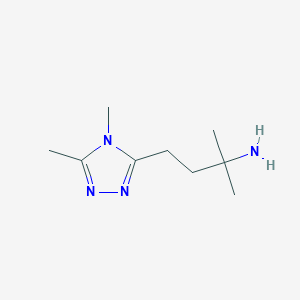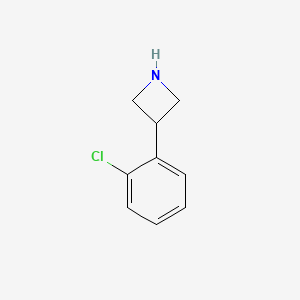
3-(2-Chlorophenyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chlorophenyl)azetidine is a four-membered heterocyclic compound featuring an azetidine ring substituted with a 2-chlorophenyl group
Vorbereitungsmethoden
The synthesis of 3-(2-Chlorophenyl)azetidine can be achieved through various methods:
Cyclization: One common method involves the cyclization of appropriate precursors under specific conditions.
Nucleophilic Substitution: Another approach is the nucleophilic substitution reaction where a nucleophile attacks a suitable precursor leading to the formation of the azetidine ring.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity under scalable conditions.
Analyse Chemischer Reaktionen
3-(2-Chlorophenyl)azetidine undergoes various chemical reactions due to the strain-driven character of its four-membered ring:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the azetidine ring into more stable structures.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2-Chlorophenyl)azetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of biological systems and interactions due to its unique structural properties.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which 3-(2-Chlorophenyl)azetidine exerts its effects involves interactions with molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which can be triggered under appropriate conditions . This reactivity allows it to participate in various chemical reactions, leading to the formation of different products.
Vergleich Mit ähnlichen Verbindungen
3-(2-Chlorophenyl)azetidine can be compared with other similar compounds such as aziridines and other azetidines:
Other Azetidines: Various azetidine derivatives exist, each with unique substituents that confer different properties and reactivities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties.
Eigenschaften
Molekularformel |
C9H10ClN |
|---|---|
Molekulargewicht |
167.63 g/mol |
IUPAC-Name |
3-(2-chlorophenyl)azetidine |
InChI |
InChI=1S/C9H10ClN/c10-9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7,11H,5-6H2 |
InChI-Schlüssel |
ZMKGFUUMMCARDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



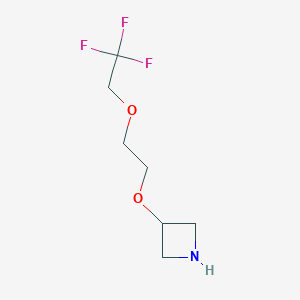
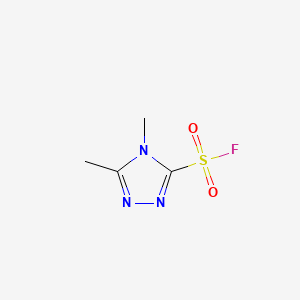



![Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride](/img/structure/B13525458.png)
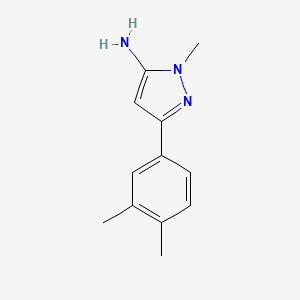
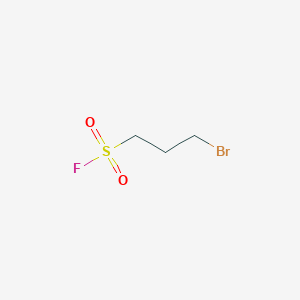
![Methyl[3-(methylsulfanyl)butan-2-yl]amine](/img/structure/B13525477.png)
![1-[1-(3-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13525493.png)
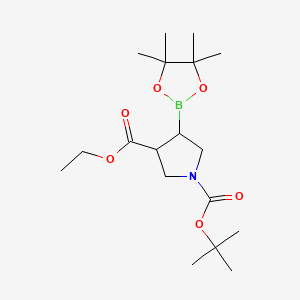
![1-[(3,5-Dimethylphenyl)methyl]piperazine](/img/structure/B13525498.png)
